molecular formula C15H20ClNO4 B4701159 2-(4-{[(2-furylmethyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride

2-(4-{[(2-furylmethyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride

Cat. No. B4701159
M. Wt: 313.77 g/mol
InChI Key: GFMCZVDGXFMWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(2-furylmethyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as FURA-2, and it is a fluorescent dye that can be used to monitor intracellular calcium levels in living cells. In

Mechanism of Action

FURA-2 works by binding to calcium ions in the cytosol of cells and undergoing a conformational change that increases its fluorescence emission. The binding of calcium to FURA-2 causes a shift in its excitation and emission spectra, allowing for ratiometric measurement of intracellular calcium levels. FURA-2 has a high affinity for calcium ions, with a dissociation constant (Kd) of approximately 224 nM.
Biochemical and Physiological Effects:
FURA-2 has been shown to have minimal effects on cellular function and viability, making it a useful tool for studying calcium dynamics in living cells. However, it is important to note that the loading of FURA-2 into cells can affect cellular calcium homeostasis and signaling pathways, which may impact the interpretation of experimental results. Additionally, FURA-2 has been shown to have some phototoxic effects on cells, particularly at high excitation intensities.

Advantages and Limitations for Lab Experiments

FURA-2 is a widely used fluorescent dye for monitoring intracellular calcium levels, and it has several advantages over other calcium indicators. One of the main advantages of FURA-2 is its ratiometric measurement capability, which allows for more accurate and reliable measurement of intracellular calcium dynamics. Additionally, FURA-2 has a high signal-to-noise ratio, making it suitable for use in low-light conditions. However, FURA-2 has some limitations for lab experiments, such as its potential phototoxic effects on cells and its interference with cellular calcium signaling pathways.

Future Directions

There are several future directions for research on FURA-2 and its applications in scientific research. One potential area of research is the development of new fluorescent dyes that can monitor other cellular signaling molecules, such as reactive oxygen species and pH. Additionally, further studies are needed to better understand the effects of FURA-2 loading on cellular calcium homeostasis and signaling pathways. Finally, the development of new imaging techniques and technologies may enable more precise and accurate measurement of intracellular calcium dynamics using FURA-2.

Scientific Research Applications

FURA-2 has a wide range of applications in scientific research, particularly in the field of cell biology. One of the most common uses of FURA-2 is to monitor intracellular calcium levels in living cells. Calcium is an important signaling molecule in cells, and changes in intracellular calcium levels can indicate various cellular processes, such as muscle contraction, neurotransmitter release, and cell division. FURA-2 can be loaded into cells and excited with UV light, causing it to emit fluorescence that is proportional to the intracellular calcium concentration. This allows researchers to monitor calcium dynamics in real-time and study the underlying mechanisms of cellular processes.

properties

IUPAC Name

2-[4-[(furan-2-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4.ClH/c1-18-15-9-12(4-5-14(15)20-8-6-17)10-16-11-13-3-2-7-19-13;/h2-5,7,9,16-17H,6,8,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMCZVDGXFMWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CO2)OCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-{[(2-furylmethyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride
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2-(4-{[(2-furylmethyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride
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2-(4-{[(2-furylmethyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride
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2-(4-{[(2-furylmethyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride
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2-(4-{[(2-furylmethyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride
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2-(4-{[(2-furylmethyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.